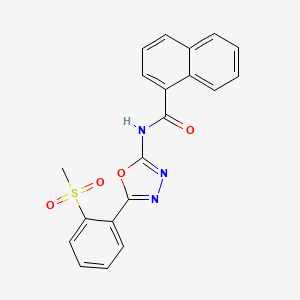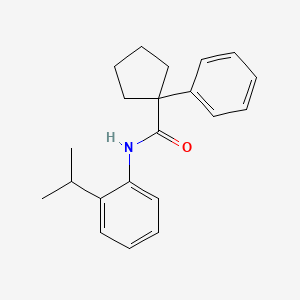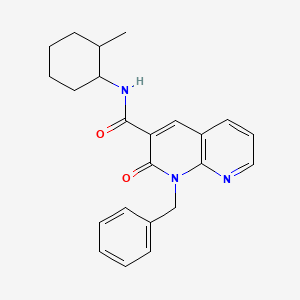
N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide” is an organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a carboxamide group (-CONH2), and at the 6-position with a methoxy group (-OCH3). The nitrogen of the carboxamide group is further substituted with a 3,4-dimethylphenyl group, which is a phenyl ring with methyl groups (-CH3) at the 3- and 4-positions .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrimidine ring, as a part of the compound’s core, would contribute to its planarity. The methoxy and carboxamide groups would likely be in the plane of the ring, while the 3,4-dimethylphenyl group could have some rotational freedom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring might undergo electrophilic substitution reactions. The methoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction. The carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Heterocyclic Compound Synthesis : A study by Abu‐Hashem et al. (2020) delves into the synthesis of various novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of these compounds, including derivatives similar to "N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide," as anti-inflammatory and analgesic agents. The study emphasizes the compounds' significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Electrochromic and Polymer Studies
- Electrochromic Properties : Chang and Liou (2008) investigated novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, prepared from a new dicarboxylic acid monomer. These polymers exhibited strong UV-vis absorption bands and electrochromic properties, indicating their potential in electrochromic devices and materials science (Chang & Liou, 2008).
Drug Synthesis and Exposure Improvement
- Drug Analogue Synthesis : Owton et al. (1995) reported on the synthesis of an analogue of the osteoarthritis drug rhein, aimed at improving systemic exposure in guinea pigs. This study reflects the application of derivatives related to "this compound" in the pharmacological enhancement of existing drugs (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-4-5-11(6-10(9)2)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPNIICNKABSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane](/img/structure/B2701025.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2701026.png)

![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)

![3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2701030.png)




![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)